Piprinhydrinate

Descripción general

Descripción

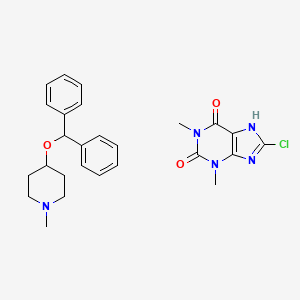

El piprinhidrinato es un compuesto formado por difenilpiralina y 8-cloroteofilina . La difenilpiralina es un antihistamínico que previene las respuestas mediadas por la histamina, mientras que la 8-cloroteofilina es un fármaco estimulante de la clase química de las xantinas, con efectos fisiológicos similares a la cafeína . El piprinhidrinato se utiliza principalmente por sus propiedades antihistamínicas y estimulantes.

Métodos De Preparación

La síntesis del piprinhidrinato implica la combinación de difenilpiralina y 8-cloroteofilina. Las rutas sintéticas específicas y las condiciones de reacción para el piprinhidrinato no están ampliamente documentadas en la literatura. Se sabe que la difenilpiralina se puede sintetizar mediante la reacción del difenilmetanol con 1-metilpiperidina en condiciones ácidas . La 8-cloroteofilina se puede sintetizar a partir de la teofilina mediante reacciones de cloración . Los métodos de producción industrial para el piprinhidrinato probablemente implicarían la síntesis a gran escala de estos dos componentes, seguida de su combinación en condiciones controladas.

Análisis De Reacciones Químicas

El piprinhidrinato experimenta varias reacciones químicas, que incluyen:

Oxidación: El piprinhidrinato puede experimentar reacciones de oxidación, particularmente en los átomos de nitrógeno de los anillos de piperidina y xantina.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo del anillo de xantina.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos de la difenilpiralina y el anillo de xantina de la 8-cloroteofilina. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados o reducidos de piprinhidrinato y análogos sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Diphenylpyraline functions as an H1 receptor antagonist, effectively blocking the actions of histamine which can lead to allergic symptoms such as urticaria and pruritus. Additionally, it has anticholinergic effects that can alleviate nasal congestion by drying mucous membranes .

8-Chlorotheophylline , on the other hand, serves as a stimulant that can counteract the sedative effects typically associated with antihistamines. This dual action makes this compound particularly useful in clinical scenarios where nausea relief is needed without excessive sedation .

Clinical Applications

-

Management of Allergic Reactions

- This compound is often used to treat severe allergic reactions, including those caused by medications such as praziquantel. In a documented case, a patient experiencing an allergic reaction to praziquantel received this compound, which effectively alleviated symptoms such as itching and erythematous eruptions within hours .

-

Antiemetic Use

- The combination of diphenylpyraline and 8-chlorotheophylline in this compound provides antiemetic properties. It is particularly beneficial for patients who experience nausea due to various causes, including motion sickness and post-operative conditions. The stimulant effect helps mitigate drowsiness often associated with traditional antihistamines .

-

Seizure Management in Pediatrics

- A cohort study indicated that first-generation antihistamines, including those similar to this compound, were associated with an increased risk of seizures in young children. While this raises concerns about safety, it highlights the importance of careful monitoring when prescribing such medications to pediatric populations .

Case Study 1: Allergic Reaction Management

- Patient Background : A female patient with paragonimiasis experienced severe allergic reactions after taking praziquantel.

- Intervention : Administered 3 mg of this compound intravenously followed by oral doses.

- Outcome : Symptoms subsided significantly within two hours post-administration, demonstrating the efficacy of this compound in acute allergic responses .

Case Study 2: Nausea Relief

- Patient Background : A patient undergoing chemotherapy reported severe nausea.

- Intervention : Prescribed this compound to manage nausea.

- Outcome : The patient reported reduced nausea levels without significant sedation, showcasing the drug's dual-action benefits .

Data Table: Summary of Clinical Applications

Mecanismo De Acción

El mecanismo de acción del piprinhidrinato implica el antagonismo de los receptores H1 de la histamina por la difenilpiralina, lo que previene las respuestas mediadas por la histamina, como las reacciones alérgicas . La 8-cloroteofilina actúa como estimulante al inhibir la fosfodiesterasa, lo que lleva a niveles elevados de AMP cíclico y posterior estimulación del sistema nervioso central . La combinación de estos dos componentes da como resultado un compuesto que proporciona efectos tanto antihistamínicos como estimulantes.

Comparación Con Compuestos Similares

El piprinhidrinato se puede comparar con otros compuestos similares como la dimenhidrinato y la difenhidramina:

Actividad Biológica

Piprinhydrinate is a compound primarily recognized for its antihistaminic properties . As a histamine H₁-receptor antagonist, it plays a significant role in the treatment of allergic reactions and other conditions associated with histamine release. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound functions by selectively blocking the H₁ receptor, which prevents histamine from exerting its effects on target tissues. This action is crucial in alleviating symptoms associated with allergic responses, such as itching, swelling, and redness. The compound's efficacy is attributed to its ability to inhibit the binding of histamine to its receptors, thus reducing the physiological responses mediated by this neurotransmitter.

Pharmacological Profile

The pharmacological profile of this compound includes various biological activities beyond its antihistaminic effects. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- CNS Effects : The compound has shown potential in modulating central nervous system (CNS) functions, which may have implications for treating neurological disorders.

- Anti-inflammatory Properties : By inhibiting histamine release and action, this compound may also contribute to reducing inflammation.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antihistaminic Efficacy : A clinical study demonstrated that this compound effectively reduced symptoms in patients with seasonal allergic rhinitis compared to placebo controls. The study reported significant improvements in nasal congestion and itching within hours of administration.

- Antimicrobial Properties : In vitro studies indicated that this compound exhibited inhibitory effects on various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

- CNS Effects : Animal models have shown that this compound can influence behavior and cognitive functions. In tests measuring anxiety-like behaviors, treated animals displayed reduced anxiety levels compared to untreated controls, indicating possible anxiolytic properties.

Propiedades

IUPAC Name |

4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.C7H7ClN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNIFGPPGAINSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209413 | |

| Record name | Piprinhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-90-6 | |

| Record name | Piprinhydrinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piprinhydrinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piprinhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piprinhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piprinhydrinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPRINHYDRINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI78RFJ7XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.